5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE
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Overview
Description
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with N,N-diethyl-2-furamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1-Methyl-2,4,5-trinitroimidazole
- Bis(1,2,4-oxadiazole) bis(methylene) dinitrate
Uniqueness
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE stands out due to its unique combination of a pyrazole ring with a furamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H20N4O4 |
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Molecular Weight |
320.34g/mol |
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N,N-diethylfuran-2-carboxamide |
InChI |
InChI=1S/C15H20N4O4/c1-5-17(6-2)15(20)13-8-7-12(23-13)9-18-11(4)14(19(21)22)10(3)16-18/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
ZCIFHDHSSAHAOT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(O1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(O1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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